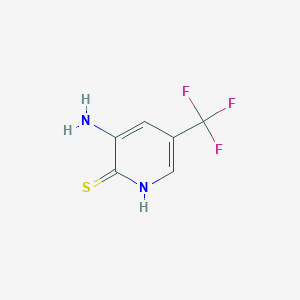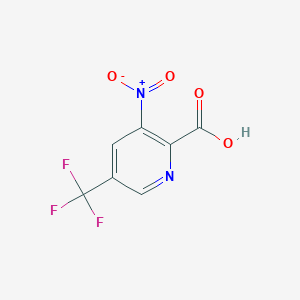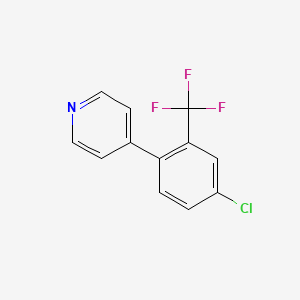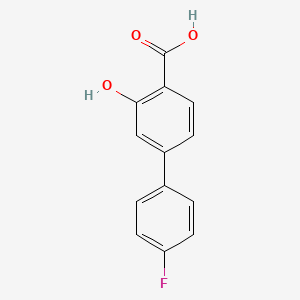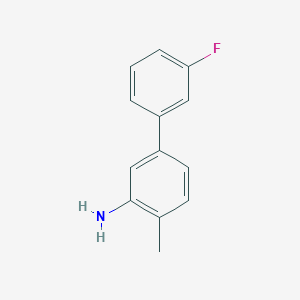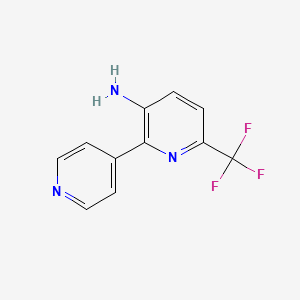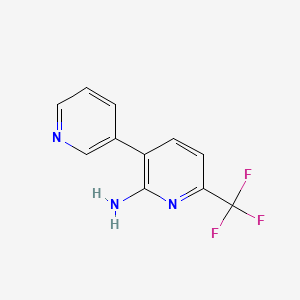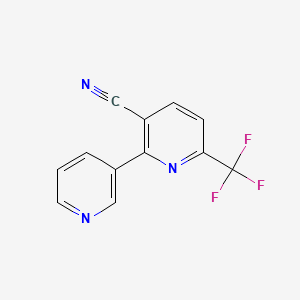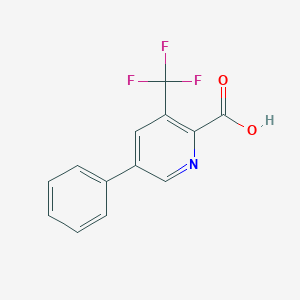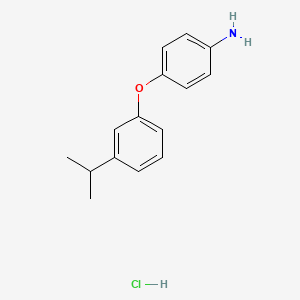
4-(3-Isopropylphenoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(3-Isopropylphenoxy)aniline hydrochloride involves several steps. One common method includes the nitration and reduction of arenes, followed by direct displacement of halogens in haloarenes at high temperatures . Industrial production methods often involve the use of copper-catalyzed reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-(3-Isopropylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-(3-Isopropylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride involves its interaction with molecular targets and pathways. As an amine, it can act as a base and form salts with acids, which are then used in various chemical reactions . The compound’s effects are mediated through its ability to undergo proton transfer and decarboxylation, leading to the formation of neutral, deprotected amines .
Vergleich Mit ähnlichen Verbindungen
4-(3-Isopropylphenoxy)aniline hydrochloride can be compared with other similar compounds, such as:
4-(3-Isopropylphenoxy)aniline: The non-hydrochloride form of the compound.
4-(3-Isopropylphenoxy)aniline sulfate: Another salt form with different solubility and reactivity properties.
4-(3-Isopropylphenoxy)aniline acetate: A derivative with unique chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure and the presence of the hydrochloride group, which influences its solubility, reactivity, and overall chemical behavior .
Eigenschaften
IUPAC Name |
4-(3-propan-2-ylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)12-4-3-5-15(10-12)17-14-8-6-13(16)7-9-14;/h3-11H,16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRPRPCDGDNGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

